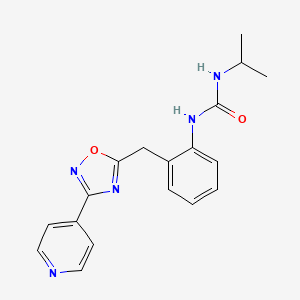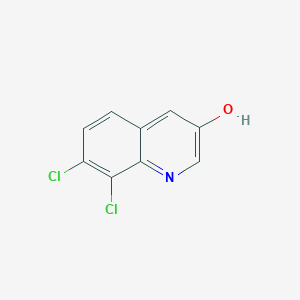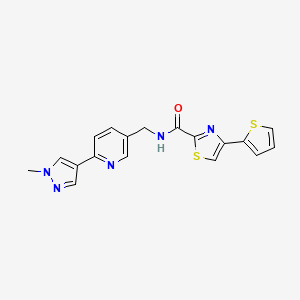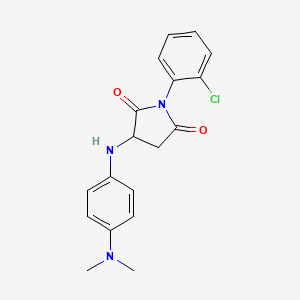
3-bromo-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves the bromination of 3,5-difluorobenzylamine followed by cyclization with hydrazine hydrate. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and cross-coupling reactions. Researchers have explored its reactivity in the context of medicinal chemistry and material science .
Scientific Research Applications
Synthetic Methodologies and Applications
Versatile Synthesis of Fluorinated Triazoles : The reaction of dibromo-triazoles with cesium fluoride allows for selective fluorination, leading to derivatives that can undergo further functionalization. This methodology provides a versatile approach to synthesizing fluorinated triazoles, which are valuable in various chemical transformations and potential applications in material science and pharmaceuticals (Zumbrunn, 1998).
Building Blocks for Cross-Coupling Reactions : Bromo- and iodo-triazoles serve as versatile building blocks for Suzuki–Miyaura cross-coupling reactions. These reactions enable the introduction of aryl, heteroaryl, and vinyl groups, expanding the utility of triazole compounds in synthesizing complex molecules for materials science and medicinal chemistry applications (Katkēviča et al., 2013).
Antimicrobial and Antioxidant Activities : Certain triazole derivatives exhibit antimicrobial and antioxidant activities. This suggests their potential as leads for the development of new antimicrobial agents and antioxidants. The ability to synthesize diverse derivatives enables the exploration of structure-activity relationships and optimization of biological activity (Menteşe et al., 2015).
Synthesis of Dibromo-Triazoles and Amination : The synthesis of dibromo-triazoles and their subsequent amination demonstrates the chemical versatility of triazole compounds. These methodologies enable the introduction of amino groups into the triazole ring, providing a pathway to a wide range of functionalized triazole derivatives with potential applications in medicinal chemistry and as intermediates in organic synthesis (Yu et al., 2014).
Crystal Structures and Interaction Studies : The study of triazole derivatives, including their synthesis, crystal structures, and interaction analyses, provides insights into their molecular properties. Such studies are essential for understanding the behavior of these compounds in various environments and for designing materials with specific characteristics (Ahmed et al., 2020).
properties
IUPAC Name |
3-bromo-5-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2N3/c10-9-13-8(14-15-9)3-5-1-6(11)4-7(12)2-5/h1-2,4H,3H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNVLTUHWQULTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC2=NC(=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2774119.png)


![N-[4-(acetylamino)phenyl]-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B2774124.png)


![6-Cyclopropyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2774129.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2774135.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2774138.png)
![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2774139.png)
![Tert-butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2774140.png)